cAMP AM

cAMP Signaling Potency Chloride Secretion Assay

Standard cAMP analogs (DBcAMP, bt2cAMP/AM) produce sustained signals that confound kinetic analyses and can be 85-fold more potent than native cAMP. cAMP AM solves this by delivering native, unmodified cAMP via passive diffusion and intracellular esterase cleavage, generating a transient, physiological pulse rapidly terminated by endogenous PDEs-enabling pulse-chase designs impossible with PDE-resistant analogs. • Releases native cAMP, activating PKA, Epac1/2, and CNG channels in natural proportions-ideal for unbiased pathway screening. • Signal abolished upon washout; validated for GPCR desensitization and FRET biosensor calibration. • Supplied as a solid with purity ≥97% (HPLC); store at -20°C.

Molecular Formula C13H16N5O8P
Molecular Weight 401.27 g/mol
CAS No. 159764-93-9
Cat. No. B1513437
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NamecAMP AM
CAS159764-93-9
Molecular FormulaC13H16N5O8P
Molecular Weight401.27 g/mol
Structural Identifiers
SMILESCC(=O)OCOP1(=O)OCC2C(O1)C(C(O2)N3C=NC4=C(N=CN=C43)N)O
InChIInChI=1S/C13H16N5O8P/c1-6(19)22-5-24-27(21)23-2-7-10(26-27)9(20)13(25-7)18-4-17-8-11(14)15-3-16-12(8)18/h3-4,7,9-10,13,20H,2,5H2,1H3,(H2,14,15,16)/t7-,9-,10-,13-,27?/m1/s1
InChIKeyUSKCKKDBQFHVEK-OQEAWBJFSA-N
Commercial & Availability
Standard Pack Sizes1 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





cAMP AM (CAS 159764-93-9): A Membrane-Permeant cAMP Prodrug for Transient Intracellular Signaling Studies


cAMP AM (Adenosine 3′,5′-cyclic monophosphate acetoxymethyl ester; CAS 159764-93-9) is a cell-permeable acetoxymethyl (AM) ester prodrug of the endogenous second messenger cyclic adenosine monophosphate (cAMP) [1]. Designed to overcome the inherent membrane impermeability of the charged cAMP molecule, cAMP AM passively diffuses across the plasma membrane, where it is rapidly cleaved by ubiquitous intracellular esterases to release the active cAMP moiety, which then becomes trapped within the cell [2]. This mechanism enables a transient, pulse-like elevation of intracellular cAMP, distinguishing it from longer-acting or non-hydrolyzable cAMP analogs used in signaling research [3]. The compound serves as a foundational tool for investigating cAMP-dependent pathways in live-cell models, offering a defined temporal window for signal activation and termination [4].

Workflow Transient intracellular cAMP signaling studies
Selection Logic Native cAMP release with rapid PDE-mediated clearance
Use Context Live-cell models requiring pulsatile, reversible signal activation

Why cAMP AM Cannot Be Interchanged with Generic cAMP Analogs: A Question of Temporal Control and Metabolic Fate


cAMP AM is not functionally interchangeable with other commonly used cAMP analogs, such as N6,O2'-dibutyryl-cAMP (DBcAMP) or its AM ester prodrug (bt2cAMP/AM), due to critical differences in intracellular metabolism, signaling duration, and potency [1]. While all these compounds aim to elevate intracellular cAMP, their distinct chemical modifications dictate how they are processed by cellular machinery. cAMP AM releases native cAMP, which is subject to rapid hydrolysis by endogenous phosphodiesterases (PDEs), creating a short-lived, pulsatile signal [2]. In contrast, DBcAMP is a slowly hydrolyzed, PDE-resistant analog that induces a sustained signal, and bt2cAMP/AM, though also an AM ester, generates an active N6-butyryl-cAMP species that is metabolized slowly and is approximately 85-fold more potent than cAMP AM [3]. Substituting one for another without accounting for these profound differences in signal kinetics and amplitude can lead to fundamentally different cellular responses, confounding data interpretation and invalidating experimental comparisons [4]. The evidence presented below quantifies these critical differentiators to guide informed selection.

Target cAMP AM
vs. bt2cAMP/AM Generates native cAMP with rapid hydrolysis; signal kinetics and potency may differ significantly from the ~85-fold more potent, slowly metabolized N6-butyryl-cAMP species.
Target cAMP AM
vs. DBcAMP / Sp-5,6-DCl-cBIMPS DBcAMP and Sp-5,6-DCl-cBIMPS provide PDE-resistant, sustained signals; washout reversibility and temporal control may not transfer.
Target cAMP AM
vs. Effector-Selective Analogs S223-AM or 8-pCPT-2′-O-Me-cAMP-AM activate specific Epac pathways; global vs. selective effector activation may shift experimental outcomes.

Head-to-Head Quantitative Evidence: Differentiating cAMP AM from Its Closest Analogs


Lower Potency for Native-like Signaling Kinetics: EC50 Comparison with bt2cAMP/AM and Sp-5,6-DCl-cBIMPS

In a direct head-to-head comparison of extracellularly applied membrane-permeant cAMP derivatives using a T84 human colon cancer cell line chloride secretion assay, cAMP AM (cAMP/AM) exhibited an EC50 of 60 µM. This potency is significantly lower than that of the dibutyryl-AM prodrug bt2cAMP/AM (EC50 = 0.7 µM) and the PDE-resistant analog Sp-5,6-DCl-cBIMPS (EC50 = 3 µM) [1]. This lower potency reflects the rapid intracellular degradation of the released native cAMP by endogenous phosphodiesterases, creating a more physiologically relevant and transient signal compared to the sustained, high-amplitude activation caused by the more potent, metabolically stable analogs [2].

Potency Comparison
Head-to-head
60 µM cAMP AM EC50 bt2cAMP/AM: 0.7 µM Sp-5,6-DCl-cBIMPS: 3 µM
Reported lower potency supports transient, PDE-sensitive signaling context.
T84 colon cancer cell line; chloride secretion assay.
cAMP Signaling Potency Chloride Secretion Assay

Rapid Signal Reversibility: Quantitative Washout Kinetics vs. bt2cAMP/AM and Sp-5,6-DCl-cBIMPS

The temporal control of cAMP signaling is a key differentiator for cAMP AM. In washout experiments using T84 cells, chloride secretion induced by a high dose of cAMP AM (100 µM) was quickly abolished upon rinsing the cells. In contrast, cells treated with identical concentrations of bt2cAMP/AM or Sp-5,6-DCl-cBIMPS showed a much slower decrease in activity after washout [1]. Furthermore, the washout of cAMP AM completely eliminated the synergistic response with carbachol, a sensitive test for residual cAMP activity. In contrast, cells previously incubated with the more stable analogs retained this synergistic capacity even after washing, indicating persistent intracellular cAMP or its active metabolites [2].

Washout Reversibility
Head-to-head
Rapid abolishment cAMP AM signal after washout bt2cAMP/AM & Sp-5,6-DCl-cBIMPS: Slow decay, retained carbachol synergy
Supports pulse-chase experimental designs requiring precise temporal control.
100 µM compound; T84 cells; carbachol co-application assay.
Signal Termination Washout Assay Reversibility

Quantitative Membrane Permeability and Intracellular Bioactivation: HPLC Analysis vs. 8-Br-cAMP, DBcAMP, and 8-CPT-cAMP

A 2003 study using HPLC analysis in rat C6 glioma cells quantitatively demonstrated that the AM-ester prodrug strategy enables superior membrane permeability. The study found that AM-ester analogs of cyclic nucleotides, including cAMP AM, penetrate quantitatively into cells and generate high amounts of their parent cyclic nucleotides intracellularly within 60 minutes [1]. This class-level evidence supports the mechanism by which the AM-ester modification overcomes the poor membrane permeability of native cAMP and other polar cAMP analogs like 8-bromo-cAMP (8-Br-cAMP) and N6-2'O-dibutyryl-cAMP (DBcAMP), which exhibit limited cellular uptake without the AM-ester moiety [2].

Intracellular Delivery
Class-level
Quantitative uptake AM-ester prodrugs penetrate cells efficiently vs. Parent cAMP Analogs: Poor membrane permeability without AM-ester
HPLC evidence confirms high intracellular accumulation within 60 min.
Rat C6 glioma cells; class-level AM-ester prodrug property.
Prodrug Activation Intracellular Accumulation Membrane Permeability

Broad-Spectrum Effector Activation vs. Selective Analogs: A Contrast in Functional Output

cAMP AM, by releasing native cAMP, non-selectively activates all downstream cAMP effectors, including PKA, Epac1, Epac2, and cyclic nucleotide-gated (CNG) ion channels [1]. This contrasts sharply with rationally designed cAMP analogs like S223-AM, which has been shown to selectively activate Epac2 but not Epac1 or PKA in intact cells [2], or 8-pCPT-2'-O-Me-cAMP-AM, which selectively activates Epac [3]. The choice between a broad-spectrum activator like cAMP AM and a selective analog is critical for experimental design: cAMP AM is appropriate for studying global cAMP signaling or when the specific effector is unknown, whereas selective analogs are required for dissecting the contributions of individual effector pathways.

Effector Selectivity
Class-level
Broad activation PKA, Epac1, Epac2, CNG channels vs. Selective Analogs: S223-AM (Epac2-specific), 8-pCPT-2′-O-Me-cAMP-AM (Epac-specific)
Global effector response supports unbiased phenotypic screening contexts.
Cell-based FRET and GTPase activation assays.
Effector Selectivity PKA Epac

Optimal Use Cases for cAMP AM: Where Its Differentiated Properties Deliver Scientific Value


Studies of Rapid cAMP Signaling Dynamics and Desensitization Mechanisms

cAMP AM is the preferred reagent for experiments requiring a transient, pulsatile increase in intracellular cAMP to mimic physiological signaling. Its rapid reversibility, demonstrated by quick signal abolishment upon washout [1], makes it ideal for investigating processes like G protein-coupled receptor (GPCR) desensitization, the kinetics of signal termination, and the temporal requirements for downstream effector activation. The compound allows for a controlled 'pulse-chase' experimental design that is not achievable with long-acting analogs like bt2cAMP/AM or Sp-5,6-DCl-cBIMPS [2].

Global cAMP Pathway Activation in Undefined or Complex Cellular Systems

When the primary cAMP effector(s) mediating a biological response in a given cell type are unknown, or when a global, unbiased activation of all cAMP-dependent pathways is desired, cAMP AM is the reagent of choice. Its release of native, unmodified cAMP ensures that PKA, Epac1, Epac2, and CNG channels are all activated in their native proportions [3]. This is particularly valuable in primary cell cultures, tissue explants, or novel model organisms where the expression and functional dominance of specific cAMP effectors have not been fully characterized, and the use of a selective analog could yield false-negative results.

Validation and Calibration of Genetically Encoded cAMP Biosensors (FRET)

cAMP AM serves as an essential positive control and calibration tool for live-cell imaging studies using FRET-based cAMP biosensors (e.g., Epac-based sensors) [4]. Its ability to rapidly and uniformly elevate intracellular cAMP across the cell population provides a robust signal for validating sensor function, establishing dynamic range, and performing ratiometric calibration. The transient nature of the signal generated by cAMP AM also helps prevent sensor saturation and photobleaching during extended imaging sessions, a common issue when using more potent, longer-lasting analogs.

Dissecting Toxin-Mediated cAMP Elevation in Host-Pathogen Interaction Studies

In studies of bacterial toxins like the Bordetella pertussis adenylate cyclase toxin (CyaA) or the Pseudomonas aeruginosa ExoY toxin, which cause massive and dysregulated increases in host cell cAMP [5], cAMP AM can be used as a defined, clean control. By delivering a controlled, non-toxic pulse of cAMP, researchers can compare the downstream effects of a transient, physiologically relevant signal to the sustained, pathological signal caused by the toxin, helping to identify specific pathways that are hijacked during infection.

Application
Selection Property
Validation Focus
GPCR desensitization & signaling dynamics
Rapid, washout-reversible signal kinetics
Signal termination rate; receptor resensitization endpoints
Global cAMP pathway activation in uncharacterized cells
Non-selective native cAMP effector engagement
PKA / Epac / CNG pathway-response profiling
Validation of FRET-based cAMP biosensors
Uniform, transient intracellular cAMP elevation
Sensor dynamic range and ratiometric calibration
Host-pathogen toxin studies (e.g., CyaA, ExoY)
Defined, non-toxic cAMP pulse as control
Comparison of transient vs. pathological sustained cAMP signals

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